4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol
Overview
Description
The compound “4’-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1’-biphenyl]-4-ol” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is found in many natural products and synthetic molecules with a diverse range of biological activities . The 6,7-dimethoxy-3,4-dihydroisoquinoline is a natural product found in Xylopia parviflora .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one’s involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used . The Castagnoli–Cushman protocol and the ligand-controlled transition metal catalyst give access to chiral 3,4-dihydroisoquinolin-1(2H)-one .Molecular Structure Analysis
The isoquinoline moiety in the compound is essentially planar, except for the N and adjacent Csp1 atoms, which deviate from the mean plane .Chemical Reactions Analysis
The 6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .Scientific Research Applications
Antitumor Activity
Research has highlighted the significance of 3-arylisoquinoline derivatives, closely related to the compound , for their antitumor properties. Synthesis and testing of these derivatives have shown promising in vitro activity against various human cancer cell lines, indicating a broad antitumor spectrum (Cho et al., 1997; Cho et al., 1998).
Neuropharmacological Potential
Optically active tetrahydroisoquinoline derivatives have been investigated for their norepinephrine (NE) potentiating activity, showing high enantioselectivity. This suggests their potential use in neuropharmacology, particularly in modulating neurotransmitter systems (Kihara et al., 1995).
Imaging Tumor Proliferation
A novel application involves using derivatives for imaging tumor proliferation via PET. Specifically, a study on 18F-ISO-1, a compound related to the query molecule, assessed its feasibility for imaging tumor proliferation, showing a correlation between tumor uptake values and Ki-67, a marker for proliferation (Dehdashti et al., 2013).
Local Anesthetic Activity
Isoquinoline alkaloids and their synthetic derivatives have been evaluated for local anesthetic activity, demonstrating significant potential compared to traditional local anesthetics like lidocaine. This suggests their applicability in developing safer, more effective local anesthetics (Azamatov et al., 2023).
Synthesis and Chemical Studies
Considerable effort has been devoted to the synthesis of tetrahydroisoquinolines and related compounds, exploring various synthetic routes and their potential for generating a wide array of biologically active molecules. Studies have detailed the synthesis of optically active derivatives and their potential applications in medicine and pharmacology (Blank & Opatz, 2011).
properties
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXTVKHMLAWBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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